N-(4-ethoxyphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxyphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H21N5O2S and its molecular weight is 419.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-ethoxyphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its efficacy against various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions including the formation of the triazole ring and subsequent modifications to introduce the ethoxy and thioacetamide functionalities. The detailed synthetic pathway can be outlined as follows:
- Formation of the Triazole Ring : The initial step involves the reaction of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to yield the triazole structure.
- Thioether Formation : The introduction of a thioether linkage is achieved through nucleophilic substitution reactions involving thiols.
- Final Acetamide Formation : The last step involves acylation with acetic anhydride or acetyl chloride to form the final acetamide product.
Anticancer Activity
Recent studies have indicated that compounds containing triazole and pyridazine moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 29 μM against HeLa cells, suggesting that structural similarities may confer similar activities to this compound .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (μM) |
---|---|---|
N-(4-ethoxyphenyl)-2-((6-(p-tolyl)-... | HeLa | TBD |
3d (related compound) | HeLa | 29 |
3c (related compound) | MCF-7 | TBD |
Antimicrobial Activity
The compound's potential antimicrobial properties have also been investigated. Compounds with similar structures have shown broad-spectrum activity against pathogenic bacteria. For example, derivatives of thiadiazole and triazole have been reported to inhibit bacterial growth significantly .
Table 2: Antimicrobial Efficacy of Related Compounds
Compound | Pathogen Type | Activity Level |
---|---|---|
N-(4-ethoxyphenyl)-2-((6-(p-tolyl)-... | Gram-positive bacteria | Moderate |
Thiadiazole derivative | Various pathogens | High |
The proposed mechanism of action for this compound involves interaction with specific biological targets such as enzymes or receptors involved in cancer proliferation and bacterial metabolism. The presence of the triazole ring is believed to enhance lipophilicity and cellular permeability, facilitating better interaction with these targets .
Case Studies
Several case studies have documented the effectiveness of similar compounds in clinical settings. For instance:
- Case Study on Triazole Derivatives : A study involving derivatives showed promising results in reducing tumor size in animal models.
- Clinical Trials : Early-phase clinical trials indicated that compounds with triazole structures could enhance patient survival rates when used in combination therapies for cancer treatment.
属性
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-3-29-18-10-8-17(9-11-18)23-21(28)14-30-22-25-24-20-13-12-19(26-27(20)22)16-6-4-15(2)5-7-16/h4-13H,3,14H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFAHMSCDKJOTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。